molecular formula C14H13N3O3S B6102813 N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide

Cat. No. B6102813
M. Wt: 303.34 g/mol
InChI Key: KJDCXBKYDSBFGK-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as DPAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPAH is a hydrazone derivative that has shown promising results in various studies due to its unique structure and properties.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antioxidant, antitumor, and antimicrobial properties. This compound has also been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to modulate various signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which makes it a potent antioxidant. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide in lab experiments is its versatility. This compound can be easily synthesized and purified, and it can be used in a wide range of experiments due to its unique properties. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide. One of the main areas of focus is the development of this compound-based drugs for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to develop safe and effective drugs based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in various diseases. Finally, more research is needed to investigate the potential toxic effects of this compound and to develop safe dosing protocols for its use in lab experiments.

Synthesis Methods

The synthesis of N'-(2,4-dihydroxybenzylidene)-2-(2-pyridinylthio)acetohydrazide involves the reaction between 2,4-dihydroxybenzaldehyde and 2-(2-pyridinylthio)acetic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification. The synthesis method of this compound has been optimized to achieve maximum yield and purity, and it has been reported in several research papers.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-11-5-4-10(12(19)7-11)8-16-17-13(20)9-21-14-3-1-2-6-15-14/h1-8,18-19H,9H2,(H,17,20)/b16-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDCXBKYDSBFGK-LZYBPNLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SCC(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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